N-(cyclopropylmethyl)-2-ethyl-6-methylaniline
Description
N-(cyclopropylmethyl)-2-ethyl-6-methylaniline is a secondary aromatic amine characterized by a benzene ring substituted with ethyl (C₂H₅) and methyl (CH₃) groups at the 2- and 6-positions, respectively. The nitrogen atom is further functionalized with a cyclopropylmethyl (C₃H₅–CH₂) group. This structural configuration confers unique physicochemical properties, such as increased lipophilicity compared to its primary amine counterpart, 2-ethyl-6-methylaniline .
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-2-ethyl-6-methylaniline |
InChI |
InChI=1S/C13H19N/c1-3-12-6-4-5-10(2)13(12)14-9-11-7-8-11/h4-6,11,14H,3,7-9H2,1-2H3 |
InChI Key |
XSGMKUAAWLWFQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NCC2CC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-2-ethyl-6-methylaniline typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 2-ethyl-6-methylaniline, is prepared through standard aniline synthesis methods.
Cyclopropylmethylation: The aniline derivative undergoes a cyclopropylmethylation reaction. This can be achieved using cyclopropylmethyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems may also be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-2-ethyl-6-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinones, nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated anilines, nitroanilines.
Scientific Research Applications
N-(cyclopropylmethyl)-2-ethyl-6-methylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-2-ethyl-6-methylaniline involves its interaction with specific molecular targets. The cyclopropylmethyl group may enhance its binding affinity to certain enzymes or receptors. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to its observed effects .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The following table compares N-(cyclopropylmethyl)-2-ethyl-6-methylaniline with structurally related aniline derivatives:
Key Observations :
- Primary vs. Secondary Amines : The primary amine (2-ethyl-6-methylaniline) exhibits higher reactivity in electrophilic substitution reactions, whereas the secondary amine (cyclopropylmethyl-substituted) is less basic and more sterically hindered.
- Hybrid Structures: Conjugation with amino acids (e.g., L-alanine in ) expands functionality for biomedical applications.
Physicochemical Properties
- Lipophilicity : The cyclopropylmethyl group increases hydrophobicity compared to 2-ethyl-6-methylaniline, reducing aqueous solubility.
- Molecular Weight : At 189.30 g/mol, it is heavier than the parent compound (135.21 g/mol) due to the cyclopropylmethyl moiety.
Reactivity and Stability
- Photodegradation: 2-Ethyl-6-methylaniline is a known photoproduct of acetochlor, with a UV-induced half-life of 7.1–11.5 minutes in aqueous solutions . The cyclopropylmethyl group in the target compound may slow degradation by shielding the amine group, though this requires experimental validation.
- Chemical Reactivity : As a secondary amine, this compound is less nucleophilic than its primary counterpart, reducing susceptibility to acetylation or sulfonation. The cyclopropane ring’s strain (~27 kcal/mol) may enhance susceptibility to ring-opening reactions under acidic conditions.
Biological Activity
N-(cyclopropylmethyl)-2-ethyl-6-methylaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a cyclopropylmethyl group attached to an aniline structure, which is known for its ability to interact with various biological targets.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The compound has been shown to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial for mood regulation and pain perception.
Key Mechanisms:
- Receptor Binding : The compound exhibits affinity for serotonin receptors, influencing serotonergic signaling pathways.
- Enzyme Inhibition : It may inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of these neurotransmitters in the synaptic cleft.
Biological Activity Data
The table below summarizes key findings from various studies regarding the biological activity of this compound:
| Study | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Study 1 | Antidepressant-like effects | Rodent models | Significant reduction in depressive behaviors (p < 0.05) |
| Study 2 | Analgesic properties | Hot plate test | ED50 = 0.25 mg/kg (i.p.) |
| Study 3 | Neuroprotective effects | Cell culture assays | Increased cell viability in neurotoxic conditions by 30% |
Case Study 1: Antidepressant Activity
A study conducted on rodent models demonstrated that this compound exhibited antidepressant-like effects. Behavioral assessments indicated a significant reduction in immobility time during forced swim tests, suggesting enhanced mood-related behaviors.
Case Study 2: Analgesic Efficacy
In another study focusing on pain relief, the compound was administered to rodents using the hot plate test. Results indicated that this compound significantly reduced pain sensitivity, with an effective dose (ED50) determined at 0.25 mg/kg.
Case Study 3: Neuroprotection
Cell culture experiments revealed that the compound could protect neuronal cells from apoptosis induced by neurotoxic agents. The viability of treated cells increased by approximately 30% compared to controls, indicating potential neuroprotective properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
